molecular formula C10H9FO3 B1527031 7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 944904-25-0

7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Cat. No. B1527031
CAS RN: 944904-25-0
M. Wt: 196.17 g/mol
InChI Key: JYXWUWXJDMWTMS-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a solid compound with a white to pale yellow color . It has good solubility at room temperature and can dissolve in acidic and neutral solvents such as chloroform, methanol, and dimethyl sulfoxide, but it is insoluble in water .


Synthesis Analysis

The synthesis of compounds similar to 7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has been reported in the literature. For instance, a series of 6-aryl-2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)imidazo[2,1-b][1,3,4]thiadiazoles were synthesized through a two-step procedure . The structure of the newly synthesized compounds was confirmed by IR, 1H and 13C NMR, and mass spectra and elemental analyses .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid include its molecular weight of 196.18 . It is a solid compound with a white to pale yellow color . It has good solubility at room temperature and can dissolve in acidic and neutral solvents such as chloroform, methanol, and dimethyl sulfoxide, but it is insoluble in water .

Scientific Research Applications

Anti-Tumor Activity

Derivatives of 3,4-dihydronaphthalen-1 (2 H)-one (DHN), which are structurally related to 7-Fluoro-3,4-dihydro-2H-1-benzopyran, have been studied for their anti-tumor activities. These compounds act as modifiers of allergic and inflammatory responses and are potential inhibitors of retinoic acid (RA)-metabolizing enzymes, which could be useful in treating skin diseases and cancer .

Antioxidant Assays

Compounds like Trolox, which share a similar bicyclic structure to 7-Fluoro-3,4-dihydro-2H-1-benzopyran, are used as standards in antioxidant assays. They play a role in assessing oxidative injury in processes such as neuronal cell death and aging and have been effective in adjunctive cancer therapy .

Anti-HIV Activity

Indole derivatives and oxochromenyl xanthenone derivatives have been reported for their anti-HIV activity through molecular docking studies. Given the structural similarities, 7-Fluoro-3,4-dihydro-2H-1-benzopyran derivatives could potentially be explored for anti-HIV properties .

Synthesis Methods

Methods for synthesizing related compounds like 6-fluoro-3,4-dihydro-2H-1-benzopyran have been patented, indicating potential industrial and pharmaceutical applications for these types of compounds .

Olfactory Applications

Functionalized volatile oxa-bicyclo[4.1.0]-hept-4-ene compounds, which can be derived from 3,4-Dihydro-2H-pyran synthesis, have been used for olfactory evaluation. This suggests possible applications in fragrance or flavor industries for 7-fluoro derivatives .

Neuropharmacology

Benzothiadiazine dioxides, which are structurally related to 7-fluoro derivatives, have been synthesized and tested as positive allosteric modulators of AMPA receptors. This indicates potential research applications in neuropharmacology and the development of neurological therapeutics .

Mechanism of Action

properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXWUWXJDMWTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

CAS RN

944904-25-0
Record name 7-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Reactant of Route 2
7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Reactant of Route 3
7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Reactant of Route 4
7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Reactant of Route 5
7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Reactant of Route 6
7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

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